molecular formula C25H32O4 B12355910 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12355910
M. Wt: 396.5 g/mol
InChI Key: ZPVZQCLWTNBCIT-REZTVBANSA-N
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Description

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound belonging to the class of isoflavones. Isoflavones are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom . This compound is known for its diverse applications in various fields including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple stepsCommon reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurizing agents and various catalysts to facilitate the condensation reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products .

Mechanism of Action

The mechanism of action of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. It may act by modulating enzyme activities, interacting with cellular receptors, or influencing gene expression. The specific pathways involved depend on the biological context and the target cells or tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one lies in its specific combination of functional groups and its potential applications across various fields. Its structural features confer unique chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

3-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxyphenyl]-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C25H32O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9,12-13,15,20-21,24,26-27H,4,6,8,10-11,14H2,1-3H3/b17-7+

InChI Key

ZPVZQCLWTNBCIT-REZTVBANSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3CC(CCC3C2=O)O)O)C)C

Origin of Product

United States

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